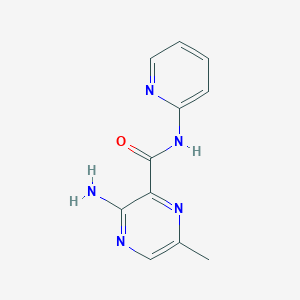![molecular formula C24H22F4N2O2 B10770591 (4aR,8S,8aR)-2-(2-fluorophenyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-1-oxo-3,4,4a,7,8,8a-hexahydroisoquinoline-8-carboxamide](/img/structure/B10770591.png)
(4aR,8S,8aR)-2-(2-fluorophenyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-1-oxo-3,4,4a,7,8,8a-hexahydroisoquinoline-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Probe 2.1 is a synthetic organic compound that acts as a biased agonist for the κ opioid receptor (KOR). It was designed to preferentially bias KOR activation towards G protein signaling with minimal effects on βarrestin2 recruitment and downstream ERK1/2 activation . This unique property makes it a valuable tool in pharmacological research, particularly in the study of KOR-related pathways and potential therapeutic applications.
Preparation Methods
The synthesis of Probe 2.1 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Step 1: Formation of the core octahydroisoquinoline structure.
Step 2: Introduction of the 2-fluorophenyl group.
Step 3: Addition of the N- [4-methyl-3- (trifluoromethyl)phenyl] group.
Step 4: Finalization with the carboxamide functional group.
The reaction conditions for each step involve specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using optimized conditions to achieve efficient and cost-effective synthesis .
Chemical Reactions Analysis
Probe 2.1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Probe 2.1 has several scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationship of KOR agonists.
Biology: Helps in understanding the role of KOR in various biological processes.
Medicine: Potential therapeutic applications in pain management and addiction treatment.
Industry: Used in the development of new pharmacological agents targeting KOR.
Mechanism of Action
The mechanism of action of Probe 2.1 involves its interaction with the κ opioid receptor (KOR). By acting as a biased agonist, it preferentially activates G protein signaling pathways while minimizing βarrestin2 recruitment and downstream ERK1/2 activation. This selective activation leads to specific physiological effects, making it a valuable tool for studying KOR-related pathways and potential therapeutic applications .
Comparison with Similar Compounds
Probe 2.1 is unique in its ability to selectively bias KOR activation towards G protein signaling. Similar compounds include:
U50488: A non-selective KOR agonist.
Salvinorin A: A natural KOR agonist with different signaling properties.
NorBNI: A selective KOR antagonist.
Compared to these compounds, Probe 2.1 offers a more targeted approach to studying KOR signaling pathways, making it a valuable tool in pharmacological research .
Properties
Molecular Formula |
C24H22F4N2O2 |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
(4aR,8S,8aR)-2-(2-fluorophenyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-1-oxo-3,4,4a,7,8,8a-hexahydroisoquinoline-8-carboxamide |
InChI |
InChI=1S/C24H22F4N2O2/c1-14-9-10-16(13-18(14)24(26,27)28)29-22(31)17-6-4-5-15-11-12-30(23(32)21(15)17)20-8-3-2-7-19(20)25/h2-5,7-10,13,15,17,21H,6,11-12H2,1H3,(H,29,31)/t15-,17-,21+/m0/s1 |
InChI Key |
LRJGJDKBKCTWKM-HZUJVAHNSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)[C@H]2CC=C[C@@H]3[C@H]2C(=O)N(CC3)C4=CC=CC=C4F)C(F)(F)F |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC=CC3C2C(=O)N(CC3)C4=CC=CC=C4F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[14C]histidine](/img/structure/B10770509.png)
![(4-Benzamidophenyl) 7-[3-hydroxy-2-(2-hydroxy-3-phenoxypropoxy)-5-oxocyclopentyl]hept-5-enoate](/img/structure/B10770516.png)


![2-[4-[4-[(2R)-4-[(2-ethylphenyl)carbamoyl]-2-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]phenyl]cyclohexyl]acetic acid](/img/structure/B10770545.png)
![2-[[3,4-Dioxo-2-(pyridin-4-ylamino)cyclobuten-1-yl]amino]-2-(3-hydroxyphenyl)acetamide](/img/structure/B10770549.png)

![Benzamide, N-[(3S)-1-[[3-bromo-4-(4-piperidinyloxy)phenyl]methyl]-3-pyrrolidinyl]-3,4-dichloro-](/img/structure/B10770554.png)
![N-(2-amino-3-methylpentyl)-N-[4-(4-propylphenyl)phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B10770564.png)

![[(2S)-1-phenylpropan-2-yl] N-[(2S)-1-oxohexan-2-yl]carbamate](/img/structure/B10770576.png)
![5-[4-(4-cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-4-(hydroxymethyl)-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10770578.png)
![(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B10770589.png)
![2-[4-[3-(4-Fluorophenoxy)-5-[[3-hydroxy-3-(2-methylpropyl)pyrrolidine-1-carbonyl]amino]phenoxy]phenyl]-2-methylpropanoic acid](/img/structure/B10770598.png)
